molecular formula C19H18BrCl3N2O4S B12004534 Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate

Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B12004534
M. Wt: 556.7 g/mol
InChI Key: QAEJFSBGXOHWTN-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound with the molecular formula C19H18BrCl3N2O4S and a molecular weight of 556.693 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a bromobenzoyl group, and a trichloroethyl group. It is used primarily in research settings due to its specialized properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of ethyl 5-acetyl-4-methyl-3-thiophenecarboxylate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced, it involves scaling up the laboratory synthesis methods with careful control of reaction conditions to ensure purity and yield. The use of high-purity reagents and solvents is crucial in this process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the trichloroethyl group could influence the compound’s overall reactivity and binding affinity. The thiophene ring provides a stable aromatic system that can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct reactivity and potential biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18BrCl3N2O4S

Molecular Weight

556.7 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H18BrCl3N2O4S/c1-4-29-17(28)13-9(2)14(10(3)26)30-16(13)25-18(19(21,22)23)24-15(27)11-7-5-6-8-12(11)20/h5-8,18,25H,4H2,1-3H3,(H,24,27)

InChI Key

QAEJFSBGXOHWTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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